molecular formula C5H5ClFNO2S B13095331 Pyridine-2-sulfonyl fluoride hydrochloride CAS No. 1373232-90-6

Pyridine-2-sulfonyl fluoride hydrochloride

Cat. No.: B13095331
CAS No.: 1373232-90-6
M. Wt: 197.62 g/mol
InChI Key: CQXHEXGAZFEOPW-UHFFFAOYSA-N
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Description

Significance of Sulfonyl Fluorides in Contemporary Organic Synthesis and Chemical Biology

Sulfonyl fluorides have emerged as a cornerstone functional group in modern chemistry due to their unique balance of stability and reactivity. fishersci.ca Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit remarkable stability to hydrolysis and are compatible with a wide range of reaction conditions, making them robust intermediates and probes. ambeed.comnih.gov This stability, coupled with their potent electrophilicity under specific activation conditions, has led to their widespread adoption. enamine.net

Role as Versatile Synthetic Intermediates

In organic synthesis, sulfonyl fluorides are prized as versatile precursors for creating a variety of sulfur-containing compounds, such as sulfonamides and sulfonate esters. Their controlled reactivity allows for precise bond formation. fishersci.ca The advent of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a concept introduced by Nobel laureate K. Barry Sharpless, has further elevated their status. enamine.net SuFEx is considered a next-generation "click chemistry" reaction, enabling the rapid and reliable connection of molecular building blocks under mild conditions. nih.gov This has profound implications for drug discovery, materials science, and agrochemical development. bldpharm.com

Applications in Bioconjugation and Probe Development

The unique reactivity profile of sulfonyl fluorides makes them exceptionally well-suited for applications in chemical biology. They function as "warheads" in covalent inhibitors and chemical probes designed to study biological systems. nih.gov A key advantage is their ability to form stable covalent bonds with a broader range of amino acid residues in proteins—not just the highly nucleophilic cysteine, but also serine, threonine, lysine, tyrosine, and histidine. nih.govacs.org This expands the toolkit for chemical biologists, allowing them to target a wider array of proteins and enzymes for therapeutic intervention and to develop sophisticated activity-based probes for mapping protein function and interactions. nih.gov

Emergence of Pyridine-2-sulfonyl Fluoride (PyFluor) as a Privileged Reagent

Within the family of sulfonyl fluorides, Pyridine-2-sulfonyl fluoride, commonly known as PyFluor, has become a particularly important reagent. ambeed.com It was developed as a superior alternative to traditional deoxyfluorination reagents like diethylaminosulfur trifluoride (DAST). nih.gov PyFluor offers significant advantages, including high thermal stability, operational simplicity (it is a low-melting solid that can be handled on the benchtop), and enhanced chemoselectivity, producing significantly fewer elimination byproducts. nih.gov These properties make it an ideal choice for the conversion of alcohols to alkyl fluorides, a crucial transformation in the synthesis of pharmaceuticals and agrochemicals where the introduction of fluorine can dramatically alter a molecule's biological properties. ambeed.com

Key Deoxyfluorination Reagents Comparison

Reagent Key Advantages Key Disadvantages
PyFluor High thermal stability, excellent chemoselectivity (minimal elimination), bench-stable solid. nih.gov Requires a strong base for activation. nih.gov
DAST Broad substrate scope, well-established. nih.gov Thermally unstable (can decompose explosively), often produces elimination byproducts. nih.gov

| Deoxo-Fluor | More thermally stable than DAST. | Less selective than PyFluor, can still lead to byproducts. |

Scope and Objectives of Academic Investigations into Pyridine-2-sulfonyl Fluoride Hydrochloride

A thorough review of contemporary scientific literature and chemical databases reveals that academic and industrial research has overwhelmingly focused on the neutral form of the compound, Pyridine-2-sulfonyl fluoride (PyFluor) . Specific investigations, synthesis protocols, or applications for its hydrochloride salt, This compound , are not prominently documented.

The pyridine (B92270) functional group is basic and can be protonated to form a hydrochloride salt. Indeed, related compounds such as Pyridine-3-sulfonyl chloride hydrochloride are commercially available, establishing a precedent for such salt forms. fishersci.cabldpharm.com The formation of a hydrochloride salt could potentially alter the compound's physical properties, such as its solubility or stability, which can be advantageous for specific synthetic or purification procedures.

However, the objectives of current academic investigations are centered on the reactivity and application of the neutral PyFluor. Research focuses on:

Expanding the substrate scope for deoxyfluorination reactions. nih.gov

Optimizing reaction conditions to be milder and more efficient.

Applying PyFluor in the late-stage functionalization of complex molecules, particularly in pharmaceutical development.

Developing radiolabeled versions ([¹⁸F]PyFluor) for use in Positron Emission Tomography (PET) imaging.

Therefore, while the existence of this compound is chemically plausible, it does not represent a significant area of independent academic study. The vast body of research is dedicated to its free base, PyFluor, which is the reactive species used in the chemical transformations for which this reagent is known.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1373232-90-6

Molecular Formula

C5H5ClFNO2S

Molecular Weight

197.62 g/mol

IUPAC Name

pyridine-2-sulfonyl fluoride;hydrochloride

InChI

InChI=1S/C5H4FNO2S.ClH/c6-10(8,9)5-3-1-2-4-7-5;/h1-4H;1H

InChI Key

CQXHEXGAZFEOPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)S(=O)(=O)F.Cl

Origin of Product

United States

Advanced Synthetic Methodologies for Pyridine 2 Sulfonyl Fluoride and Its Analogues

Direct Carbon-Sulfonyl Fluoride (B91410) Bond Formation Approaches

Direct methods for the introduction of the sulfonyl fluoride moiety onto an aromatic or heteroaromatic ring are highly sought after for their efficiency and atom economy. These approaches can be broadly categorized into transition-metal-catalyzed reactions and reactions involving highly reactive intermediates.

Palladium-Catalyzed Sulfonylation of Aryl and Heteroaryl Halides

Palladium catalysis has emerged as a powerful tool for the formation of carbon-sulfur bonds, offering a mild and functional-group-tolerant alternative to traditional methods. A significant advancement in this area is the use of stable sulfur dioxide surrogates, which circumvent the challenges associated with handling gaseous SO2.

A key strategy in the palladium-catalyzed sulfonylation of aryl and heteroaryl halides involves the in-situ generation of sulfinate intermediates from 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) (DABSO). nih.govnih.gov This process is typically followed by treatment with an electrophilic fluorine source to yield the desired sulfonyl fluoride. nih.gov

The catalytic cycle is believed to commence with the oxidative addition of the aryl or heteroaryl halide to a Pd(0) complex, forming an arylpalladium(II) species. This intermediate then undergoes insertion of sulfur dioxide, which is released from DABSO in the reaction medium. This insertion step forms a palladium(II) sulfinate complex. Subsequent reductive elimination releases the sulfinate salt and regenerates the active Pd(0) catalyst, allowing the cycle to continue. The in-situ generated sulfinate is then trapped with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), to afford the final sulfonyl fluoride product. nih.gov

The palladium-catalyzed sulfonylation using DABSO has demonstrated broad applicability with both aryl bromides and iodides. nih.gov The methodology exhibits excellent functional group tolerance, accommodating a wide range of electron-donating and electron-withdrawing groups on the aromatic ring. nih.gov

This method has been successfully applied to the synthesis of complex molecules, including derivatives of active pharmaceutical ingredients. semanticscholar.org The reaction conditions are generally mild, making it suitable for late-stage functionalization. nih.gov

Below is a table summarizing the scope of the palladium-catalyzed synthesis of sulfonyl fluorides from various aryl bromides and iodides.

EntryAryl HalideProductYield (%)
14-Bromobiphenyl4-Biphenylsulfonyl fluoride84
24-Bromo-tert-butylbenzene4-tert-Butylbenzenesulfonyl fluoride75
34-Bromoanisole4-Methoxybenzenesulfonyl fluoride81
4Methyl 4-bromobenzoateMethyl 4-(fluorosulfonyl)benzoate72
54-Iodotoluene4-Toluenesulfonyl fluorideNot specified
61-Bromo-4-chlorobenzene4-Chlorobenzenesulfonyl fluoride78
74-Bromobenzotrifluoride4-(Trifluoromethyl)benzenesulfonyl fluoride65
83-BromopyridinePyridine-3-sulfonyl fluoride55

Data sourced from a study on the one-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. nih.govsemanticscholar.org

Reactions with Sulfuryl Fluoride (SO2F2)

Sulfuryl fluoride (SO2F2) is a direct and atom-economical source for the sulfonyl fluoride group. Recent methodologies have focused on harnessing its reactivity with organometallic reagents and in multicomponent reactions.

A straightforward approach to sulfonyl fluorides involves the direct fluorosulfurylation of Grignard reagents with sulfuryl fluoride. This one-pot method allows for the synthesis of a diverse range of sulfonyl fluorides from readily available alkyl, aryl, and heteroaryl Grignard reagents. rsc.orgclaremont.edu The reaction proceeds by the addition of the Grignard reagent to a solution of sulfuryl fluoride at ambient temperature. rsc.orgclaremont.edu

The scope of this reaction is broad, with yields ranging from moderate to good. rsc.orgclaremont.edu This method is also applicable for in-situ sequential reactions, where the initially formed sulfonyl fluoride can be further converted into other sulfur-containing compounds like diarylsulfones, sulfonate esters, or sulfonamides in a single pot. rsc.orgclaremont.edu

The following table illustrates the yields of sulfonyl fluorides obtained from the reaction of various Grignard reagents with sulfuryl fluoride.

EntryGrignard ReagentProductYield (%)
1Phenylmagnesium bromideBenzenesulfonyl fluoride78
24-Fluorophenylmagnesium bromide4-Fluorobenzenesulfonyl fluoride75
34-Chlorophenylmagnesium bromide4-Chlorobenzenesulfonyl fluoride68
44-Methoxyphenylmagnesium bromide4-Methoxybenzenesulfonyl fluoride72
52-Thienylmagnesium bromideThiophene-2-sulfonyl fluoride55
6n-Butylmagnesium chlorideButane-1-sulfonyl fluoride45
7Cyclohexylmagnesium chlorideCyclohexanesulfonyl fluoride62

Data compiled from research on the one-pot fluorosulfurylation of Grignard reagents using sulfuryl fluoride. rsc.orgclaremont.edumdpi.com

A novel, transition-metal-free approach for the synthesis of 2-amino-substituted arenesulfonyl fluorides involves a multicomponent reaction between in-situ generated arynes, secondary amines, and sulfuryl fluoride. researchgate.net Arynes are highly reactive intermediates that can be generated under mild conditions from precursors such as o-(trimethylsilyl)aryl triflates. researchgate.net

The proposed mechanism involves the nucleophilic addition of a secondary amine to the in-situ generated aryne, which forms a zwitterionic intermediate. This intermediate is then trapped by sulfuryl fluoride to furnish the desired 2-amino-substituted arenesulfonyl fluoride. researchgate.net This methodology offers a practical route to a variety of substituted arenesulfonyl fluorides in good to excellent yields. researchgate.net

The scope of this reaction is demonstrated in the table below, showcasing the synthesis of various 2-amino-substituted arenesulfonyl fluorides.

EntryAryne PrecursorAmineProductYield (%)
12-(Trimethylsilyl)phenyl trifluoromethanesulfonateMorpholine4-(2-(Fluorosulfonyl)phenyl)morpholine92
22-(Trimethylsilyl)phenyl trifluoromethanesulfonatePiperidine1-(2-(Fluorosulfonyl)phenyl)piperidine88
32-(Trimethylsilyl)phenyl trifluoromethanesulfonateDiethylamineN,N-Diethyl-2-(fluorosulfonyl)aniline85
42-(Trimethylsilyl)phenyl trifluoromethanesulfonateN-MethylanilineN-(2-(Fluorosulfonyl)phenyl)-N-methylaniline78
54,5-Dimethoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonateMorpholine4-(2-(Fluorosulfonyl)-4,5-dimethoxyphenyl)morpholine85

Data sourced from a study on the synthesis of arenesulfonyl fluorides via sulfuryl fluoride incorporation from arynes. researchgate.net

Electrochemical Synthetic Pathways

Recent advancements in synthetic chemistry have led to the development of environmentally benign and efficient electrochemical methods for synthesizing sulfonyl fluorides. These approaches offer mild reaction conditions and avoid the need for stoichiometric chemical oxidants, making them highly attractive for various applications. rsc.orgchemicalbook.com

A prominent electrochemical strategy for the synthesis of sulfonyl fluorides involves the oxidative coupling of widely available thiols or disulfides with an inexpensive and safe fluoride source. rsc.orgresearchgate.net This method is noted for its broad substrate scope, accommodating a variety of alkyl, benzyl, aryl, and heteroaryl thiols or disulfides. rsc.orgccspublishing.org.cn The process is conducted without the need for additional oxidants or catalysts, highlighting its efficiency and environmental friendliness. researchgate.net

The reaction typically utilizes potassium fluoride (KF) as the fluoride source due to its low cost, safety, and availability. acs.org Initial experiments have shown that a combination of potassium fluoride and pyridine (B92270) in a biphasic acetonitrile/1 M hydrochloric acid reaction mixture is highly effective, using simple graphite (B72142) and stainless steel electrodes. acs.org For instance, the reaction of 2-mercapto-4,6-dimethylpyrimidine under these conditions yielded the corresponding sulfonyl fluoride in 74% isolated yield. acs.org While other fluoride sources like tetra-n-butylammonium fluoride, sodium fluoride (NaF), and cesium fluoride (CsF) can be used, they have been found to be less effective. acs.org

Table 1: Electrochemical Synthesis of Sulfonyl Fluorides from Various Thiols

Entry Thiol/Disulfide Substrate Product Yield (%)
1 2-Mercapto-4,6-dimethylpyrimidine 74
2 Methanethiol (from disulfide) 19-96 (range for various aliphatic thiols)
3 Ethanethiol 19-96 (range for various aliphatic thiols)
4 Propanethiol (from disulfide) 19-96 (range for various aliphatic thiols)
5 Benzylthiol 19-96 (range for various aliphatic thiols)

Data sourced from studies on electrochemical fluorosulfonylation. acs.org

In the electrochemical synthesis of sulfonyl fluorides, both pyridine and hydrochloric acid play crucial roles in optimizing the reaction conditions and yield. The presence of an acid is important, as decreased yields are observed in its absence or at lower concentrations. acs.org

Kinetic studies and mechanistic investigations have provided insights into the underlying processes of electrochemical fluorosulfonylation. The reaction is understood to proceed through the involvement of radical intermediates. mdpi.com

The proposed mechanism begins with the rapid anodic oxidation of the starting thiol to its corresponding disulfide. mdpi.com This disulfide intermediate is then further oxidized. The presence of radical intermediates in this process has been confirmed through experiments involving radical scavengers. mdpi.com In the presence of hydrochloric acid and pyridine, potassium fluoride is transferred to the organic phase, where it reacts with the electrochemically generated disulfide intermediate. mdpi.com Following two consecutive oxidation steps, the final sulfonyl fluoride product is formed. mdpi.com This electrochemical approach demonstrates a direct conversion of thiols into sulfonyl fluorides under mild conditions. acs.org

Transformations from Pre-existing Sulfur-Containing Functional Groups

Besides de novo electrochemical syntheses, sulfonyl fluorides can be efficiently prepared from other sulfur-containing functional groups, such as sulfonyl chlorides and sulfonamides. These methods are particularly useful for late-stage functionalization of complex molecules.

A well-established method for synthesizing sulfonyl fluorides is through the nucleophilic substitution of a chloride atom in a sulfonyl chloride precursor. This halogen exchange reaction is a straightforward and efficient way to introduce the sulfonyl fluoride moiety. mdpi.com

Various fluoride sources can be employed for this transformation. Potassium fluoride (KF) is a common reagent, often used in conjunction with a phase-transfer catalyst like 18-crown-6 (B118740) ether to enhance its solubility and reactivity in organic solvents such as acetonitrile. mdpi.com Another effective reagent is potassium bifluoride (KHF₂), which can be used to convert sulfonyl chlorides to sulfonyl fluorides. mdpi.com A simple and mild method involves direct chloride/fluoride exchange using KF in a biphasic water/acetone mixture, which has been shown to produce a broad range of sulfonyl fluorides in high yields. organic-chemistry.org These methods provide reliable routes to sulfonyl fluorides from readily available sulfonyl chlorides. mdpi.com

Primary sulfonamides, which are prevalent in many biologically active compounds, can be converted into sulfonyl fluorides. This transformation provides a valuable tool for modifying existing drug candidates and other complex molecules. researchgate.net

The conversion is typically achieved in a one-pot procedure that first involves the activation of the sulfonamide to form a sulfonyl chloride intermediate in situ. researchgate.netmdpi.com This is accomplished using a pyrylium (B1242799) salt, such as Pyry-BF₄, in the presence of a chloride source like magnesium chloride (MgCl₂). researchgate.netccspublishing.org.cn The resulting sulfonyl chloride is not isolated but is immediately subjected to a fluoride exchange reaction by adding potassium fluoride (KF). researchgate.net This method is characterized by its mild reaction conditions and high chemoselectivity, allowing for the late-stage synthesis of sulfonyl fluorides from structurally complex and densely functionalized sulfonamides. researchgate.netccspublishing.org.cn

Table 2: Reagents for Sulfonyl Fluoride Synthesis from Sulfonamides

Step Reagent(s) Purpose
1 Pyry-BF₄ and MgCl₂ In situ formation of sulfonyl chloride from sulfonamide
2 KF In situ conversion of sulfonyl chloride to sulfonyl fluoride

This two-step, one-pot process is noted for its mild conditions and functional group tolerance. researchgate.netccspublishing.org.cn

Based on a comprehensive review of available scientific literature, there is no established methodology directly linking Pyridine-2-sulfonyl fluoride or its analogues to the derivatization of carboxylic acids specifically via the formation of N-hydroxyphthalimide (NHPI) esters as requested in the outline "2.3.3. Derivatization of Carboxylic Acids via NHPI Esters."

Research on the applications of Pyridine-2-sulfonyl fluoride (commonly known as PyFluor) in carboxylic acid activation follows a different mechanistic pathway. The primary methodology involves the in situ generation of acyl fluorides, which are then subsequently reacted with nucleophiles like amines or alcohols to form amides and esters. This process does not involve the formation of NHPI ester intermediates.

Conversely, while N-hydroxyphthalimide (NHPI) esters are indeed important derivatives of carboxylic acids, their synthetic utility is predominantly in the realm of radical chemistry. They are widely used as precursors to generate alkyl radicals under photochemical, thermal, or electrochemical conditions for various carbon-carbon and carbon-heteroatom bond-forming reactions. The activation of carboxylic acids to form these NHPI esters typically employs standard coupling agents like carbodiimides (e.g., DCC, EDC), and there is no literature to support the use of Pyridine-2-sulfonyl fluoride for this purpose.

Therefore, the specific topic of derivatizing carboxylic acids via NHPI esters using Pyridine-2-sulfonyl fluoride as the activating agent does not appear to be a recognized or published synthetic methodology. An article on this subject cannot be generated without deviating from scientifically accurate and verifiable information.

Reaction Mechanisms and Comprehensive Reactivity Profiles of Pyridine 2 Sulfonyl Fluoride

Nucleophilic Substitution Reactions at the Sulfonyl Center

Reactivity with Amines and Thiols

Pyridine-2-sulfonyl fluoride (B91410) is a versatile reagent that undergoes nucleophilic substitution at the sulfur center with a variety of nucleophiles, including amines and thiols. The electron-withdrawing nature of the 2-pyridyl group enhances the electrophilicity of the sulfur atom, making it susceptible to attack by nucleophiles. Sulfonyl fluorides, in general, are known to react with multiple nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, cysteine, and histidine. nih.gov

The reaction with amines leads to the formation of sulfonamides. This transformation is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. nih.gov While the S-F bond is remarkably stable, its reactivity can be unleashed under specific conditions to react with primary and secondary amines. nih.govnih.gov Pyridine-2-sulfonyl fluoride, marketed as PyFluor, is noted for its tolerance of various basic functionalities, including unprotected amines and anilines. enamine.net The reaction of sulfonyl fluorides with amines can be catalyzed by Lewis acids, such as calcium triflimide, which activates the sulfonyl fluoride towards nucleophilic attack. organic-chemistry.org

Similarly, thiols can react with sulfonyl fluorides. An electrochemical method for the synthesis of sulfonyl fluorides from thiols has been developed, highlighting the reversible nature of this transformation under specific conditions. nih.govacs.org The reaction of pyridine-2-sulfonyl fluoride with thiols would proceed via nucleophilic attack of the thiolate anion on the sulfonyl sulfur, displacing the fluoride ion to form a thiosulfonate ester.

Comparative Kinetic Studies of Substitution Rates

The reaction mechanism for these substitutions on the pyridine (B92270) ring was determined to be second-order in the nucleophile (piperidine), involving a rate-determining deprotonation of the addition intermediate. nih.gov While this applies to substitution on the ring rather than the sulfonyl center, the electronic effects of the pyridine ring are still relevant. The electron-withdrawing nature of the pyridine ring in pyridine-2-sulfonyl fluoride is expected to accelerate nucleophilic attack at the sulfur center.

Kinetic studies on the reaction of 4-X-2,6-dinitrochlorobenzenes with pyridines have also been conducted, providing insights into the factors affecting SNAr rates, such as solvent effects and the electronic nature of the substituents. scispace.com For pyridine-2-sulfonyl fluoride, it is anticipated that the rate of nucleophilic substitution at the sulfonyl center would be influenced by the nature of the nucleophile, the solvent, and the presence of any catalysts that can further activate the S-F bond. The general reactivity trend for sulfonyl fluorides in SuFEx reactions with aryl silyl (B83357) ethers, catalyzed by DBU, has been suggested as RN=S(O)F2 > R–SO2F > R–OSO2F > RN=S(O)(OAr)F. nih.gov This places alkyl/aryl sulfonyl fluorides like pyridine-2-sulfonyl fluoride as having a moderate to high level of reactivity within the SuFEx framework.

Table 1: Comparative Reactivity of Leaving Groups in Nucleophilic Aromatic Substitution of N-Methylpyridinium Ions nih.gov

Leaving GroupRelative Reactivity
2-CNHighest
4-CNHigh
2-FModerate
2-ClModerate
2-BrModerate
2-IModerate

Participation in Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

Mechanistic Principles of SuFEx Reactions

Sulfur(VI) Fluoride Exchange (SuFEx) has been identified as a next-generation click chemistry, characterized by its reliability, high yield, and simple, water- and oxygen-friendly reaction conditions. The core of SuFEx chemistry lies in the unique balance between the stability and reactivity of the S-F bond in compounds like pyridine-2-sulfonyl fluoride. nih.gov Sulfonyl fluorides are generally resistant to reduction and thermolysis, yet their S-F bond can be selectively activated to undergo nucleophilic substitution. nih.gov

The mechanistic principle of SuFEx reactions involves the activation of the S-F bond, making the sulfur(VI) center susceptible to attack by a nucleophile. This activation can be achieved through several means:

Base Catalysis: Strong, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are effective catalysts. nih.gov The base can activate the S-F bond, facilitating the exchange reaction. nih.gov The catalytic loading of DBU often depends on the reactivity of the specific sulfonyl fluoride. nih.gov

Lewis Acid Catalysis: Lewis acids such as calcium triflimide can activate the S-F bond, particularly for reactions with less reactive nucleophiles like amines. organic-chemistry.org

Bifluoride Catalysis: The fluoride ion released during the reaction can form bifluoride ([FHF]⁻) in the presence of a proton source, which can then act as a catalyst for further S-F bond activation. acs.org

Table 2: Key Mechanistic Principles of SuFEx Chemistry

PrincipleDescription
Click Chemistry Criteria High yielding, simple reaction conditions, readily available starting materials, and simple product isolation.
S-F Bond Character A balance of thermodynamic stability and latent reactivity, resistant to reduction. nih.gov
Activation Methods Catalysis by strong bases (e.g., DBU), Lewis acids, or bifluoride salts. nih.govorganic-chemistry.orgacs.org
Chemoselectivity Exclusive reaction at the sulfur(VI) center, avoiding side reactions.
Aqueous Compatibility Feasible in aqueous environments due to fluoride ion stabilization.

Design and Synthesis of Pyridine-2-sulfonyl Fluoride as a SuFEx Hub

The development of Pyridine-2-sulfonyl fluoride as a Sulfur(VI) Fluoride Exchange (SuFEx) hub is rooted in a strategic design that leverages the inherent electronic properties of the pyridine scaffold to modulate the reactivity of the sulfonyl fluoride moiety. This design, coupled with robust synthetic routes, has established Pyridine-2-sulfonyl fluoride as a valuable connector molecule in click chemistry.

Design Rationale

The core principle behind designing a SuFEx hub lies in achieving a delicate balance between the stability of the S-F bond and its latent reactivity, which can be unleashed under specific conditions for rapid and efficient coupling. nih.gov Pyridine-2-sulfonyl fluoride is engineered to meet these criteria through the electronic influence of its heterocyclic aromatic ring.

The pyridine ring is an electron-deficient system, a characteristic that plays a crucial role in its function as part of a SuFEx hub. nih.gov This electron-withdrawing nature enhances the electrophilicity of the sulfur atom in the sulfonyl fluoride group. The increased electrophilicity makes the sulfur center more susceptible to nucleophilic attack, a key step in the SuFEx reaction mechanism. This is a critical design feature, as the reactivity of the sulfonyl fluoride needs to be sufficiently high to participate in click reactions under mild conditions.

Furthermore, the pyridine scaffold itself is a prevalent motif in medicinal and agricultural chemistry, offering a versatile platform for the synthesis of complex molecules. nih.govresearchgate.netrsc.org By incorporating this "privileged scaffold" into a SuFEx hub, it provides a direct route to introduce this valuable chemical entity into a wide array of molecular architectures. The adaptability of the pyridine ring to further functionalization also allows for the fine-tuning of the hub's properties and the synthesis of diverse compound libraries. acs.org

The strategic placement of the sulfonyl fluoride group at the 2-position of the pyridine ring is also a key design element. This positioning can influence the reactivity and steric accessibility of the SuFEx handle, further contributing to its effectiveness as a connective hub in molecular assembly.

Synthesis of Pyridine-2-sulfonyl Fluoride

Several synthetic pathways have been developed for the preparation of Pyridine-2-sulfonyl fluoride, starting from various precursors. The choice of method often depends on the availability of starting materials and the desired scale of the synthesis.

One common approach involves the conversion of a corresponding sulfonyl chloride to the sulfonyl fluoride. For instance, Pyridine-2-sulfonyl chloride can be generated as needed from 2,2′-dipyridyl disulfide. chemicalbook.com This intermediate can then undergo a halogen exchange reaction to yield the desired Pyridine-2-sulfonyl fluoride.

Another route proceeds from sulfonic acids. While a direct conversion of pyridinium (B92312) sulfonic acid to Pyridine-2-sulfonyl fluoride has been reported, the yields can be modest. nih.gov For example, the reaction of pyridinium sulfonic acid with thionyl fluoride in DMF at elevated temperatures has been shown to produce the desired product, as detailed in the table below.

Table 1: Synthesis of Pyridine Sulfonyl Fluoride from Pyridinium Sulfonic Acid

Entry Additive Solvent Temperature (°C) Thionyl Fluoride Equiv. Yield (%)
1 MeCN 80 2 0
2 DMF 80 2 0
3 DMF 115 2 48
4 DMF 130 2 92

Data sourced from a study on the deoxyfluorination of sulfonic acids. nih.gov

A more recent and efficient method for the synthesis of sulfonyl fluorides involves the use of primary sulfonamides as precursors. This approach utilizes a pyrylium (B1242799) salt (Pyry-BF4) and magnesium chloride to activate the sulfonamide, which then undergoes an in situ fluoride-chloride exchange with potassium fluoride. researchgate.net This method is notable for its mild conditions and high chemoselectivity, making it suitable for the late-stage functionalization of complex molecules. researchgate.net

The synthesis can also be achieved through electrochemical methods. The electrochemical oxidative coupling of thiols with potassium fluoride has emerged as a general route to sulfonyl fluorides. acs.org In this process, the addition of pyridine has been found to be beneficial, potentially acting as an electron mediator or a phase transfer catalyst. acs.org

The resulting Pyridine-2-sulfonyl fluoride, also known by the trade name PyFluor, is a low-melting crystalline solid that exhibits excellent thermal and chemical stability, allowing for convenient handling and storage. enamine.netsigmaaldrich.com Its stability and well-defined reactivity make it a premier choice not only for SuFEx chemistry but also for applications such as deoxyfluorination. enamine.netsigmaaldrich.com

Strategic Applications of Pyridine 2 Sulfonyl Fluoride As a Synthetic Reagent

Late-Stage Functionalization in Complex Molecule Synthesis

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the direct modification of complex molecules, such as drug candidates, at a late step in their synthesis. This approach can rapidly generate analogues for structure-activity relationship (SAR) studies. nih.govnih.gov PyFluor's chemoselectivity and tolerance for various functional groups make it a promising reagent for LSF. sigmaaldrich.com

The introduction of fluorine into active pharmaceutical ingredients (APIs) is a common strategy to enhance their metabolic stability, binding affinity, and lipophilicity. nih.govnih.gov PyFluor's utility in this area stems from its ability to perform deoxyfluorination on alcohols under mild conditions while tolerating sensitive functional groups often present in APIs. sigmaaldrich.com The reagent is compatible with basic functionalities like heterocycles, protected or tertiary amines, and anilines, which are prevalent in bioactive molecules. sigmaaldrich.comenamine.net This broad compatibility suggests significant potential for PyFluor in the late-stage derivatization of APIs and their precursors, allowing for the efficient generation of fluorinated analogues for drug discovery programs. sigmaaldrich.com

For instance, the derivatization of complex natural products or advanced synthetic intermediates containing hydroxyl groups can be achieved with PyFluor. The reaction typically proceeds at room temperature, using a strong, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). acs.org This method avoids the harsh conditions or less selective reagents that might compromise the integrity of a complex molecular scaffold.

The site-selective incorporation of fluorine into amino acids and peptides is a critical tool for modulating their physicochemical and biological properties. rsc.org Chemically modified peptides often exhibit improved structural rigidity and pharmacokinetic profiles compared to their native forms. ntu.ac.uk PyFluor provides a method for achieving this by converting hydroxyl-containing amino acid residues, such as serine, threonine, and tyrosine, into their fluorinated counterparts within a peptide sequence.

A key advantage of PyFluor is its tolerance for unprotected amine functionalities, which is essential when working with peptides. enamine.net This allows for the direct deoxyfluorination of hydroxyl groups without the need for extensive protecting group strategies that could complicate the synthetic route. The resulting fluorinated peptides can serve as valuable probes for chemical biology studies or as therapeutic candidates with enhanced properties. rsc.org Furthermore, the sulfonyl fluoride (B91410) moiety itself is recognized as a valuable electrophilic trap in the design of potent enzyme inhibitors, as demonstrated by the development of peptido sulfonyl fluorides as powerful proteasome inhibitors. nih.gov

Synthesis of Diverse Organofluorine Building Blocks

Organofluorine compounds are crucial building blocks in pharmaceuticals, agrochemicals, and materials science. Pyridine-2-sulfonyl fluoride serves as a key reagent for the efficient synthesis of these valuable synthons.

α-Fluorinated β-aminophosphonates are important precursors for medicinally significant compounds, including dipeptide analogues. researchgate.net A straightforward protocol for their synthesis involves the regioselective fluorination of the corresponding α-hydroxy-β-aminophosphonates using PyFluor. This reaction proceeds under mild conditions, mediated by DBU, and notably occurs with retention of configuration. researchgate.net This method provides a reliable route to these valuable building blocks, outperforming other fluorinating agents which may lead to different product mixtures. researchgate.net

Table 1: Regioselective Fluorination of α-Hydroxy-β-aminophosphonates with PyFluor. researchgate.net
SubstrateProductConditionsKey Outcome
α-Hydroxy-β-aminophosphonateα-Fluoro-β-aminophosphonatePyFluor, DBURegioselective fluorination with retention of configuration

The deoxyfluorination of alcohols is a fundamental transformation for synthesizing aliphatic fluorides. sigmaaldrich.com PyFluor has been established as a superior reagent for this purpose compared to traditional reagents like diethylaminosulfur trifluoride (DAST). enamine.netacs.org DAST often produces significant amounts of elimination byproducts, which complicates purification and lowers yields. acs.org In contrast, PyFluor demonstrates high selectivity for substitution over elimination. sigmaaldrich.comacs.org

Research has shown that for the fluorination of a model secondary alcohol, PyFluor provided the desired product with greater than 20:1 selectivity, whereas DAST yielded significant elimination byproducts (13–19%). acs.org This high selectivity simplifies the purification process and makes PyFluor a more reliable choice for generating aliphatic fluorides from both primary and secondary alcohols. sigmaaldrich.comacs.org

Table 2: Comparison of Deoxyfluorination Reagents for the Synthesis of Aliphatic Fluoride 2 from Alcohol 1. acs.org
EntryReagentYield of 2 (%)Selectivity (Fluorination:Elimination)
1DAST624:1
2Deoxo-Fluor687:1
3PBSF576:1
4PyFluor79>20:1

Reagent Advantages and Scalability for Preparative-Scale Reactions

PyFluor offers a compelling combination of features that make it an ideal choice for deoxyfluorination on a preparative scale. sigmaaldrich.comenamine.net Its advantages over older reagents are notable in the areas of safety, stability, and efficiency.

Safety and Stability : Unlike DAST, which is known to be thermally unstable and can detonate at elevated temperatures, PyFluor exhibits high thermal and chemical stability. sigmaaldrich.comacs.org It is a low-melting crystalline solid that can be handled and stored at room temperature for over a month with no detectable decomposition. sigmaaldrich.comacs.org It also does not react violently with water, a significant safety improvement over DAST. sigmaaldrich.com

Selectivity and Purification : The reagent's high selectivity against elimination reactions leads to cleaner reaction profiles and significantly simplifies product purification. enamine.netacs.org This is a major advantage in large-scale synthesis where chromatographic separation can be costly and time-consuming.

Cost-Effectiveness and Scalability : PyFluor can be synthesized on a multigram scale via a straightforward, unoptimized procedure from inexpensive starting materials, suggesting it can be manufactured at a price competitive with DAST. acs.org Its stability, safety, and the ease of purification it allows for all contribute to its cost-effectiveness and suitability for large, preparative-scale reactions. enamine.netacs.org

Comparative Performance with Established Deoxyfluorination Reagents (e.g., Diethylaminosulfur Trifluoride, Perfluoro-1-butanesulfonyl Fluoride)

The efficacy of a deoxyfluorination reagent is primarily assessed by its ability to efficiently substitute a hydroxyl group with a fluorine atom while minimizing competing side reactions. In this regard, Pyridine-2-sulfonyl fluoride demonstrates superior performance compared to established reagents like Diethylaminosulfur Trifluoride (DAST) and Perfluoro-1-butanesulfonyl Fluoride (PBSF). sigmaaldrich.comacs.org

DAST, while a popular and versatile reagent, is often hampered by poor selectivity, leading to significant quantities of elimination byproducts that complicate the purification process. sigmaaldrich.comucla.edu Similarly, PBSF is also known to be poorly selective. sigmaaldrich.comacs.org In contrast, PyFluor consistently provides higher yields of the desired fluorinated product with a marked reduction in elimination side products. sigmaaldrich.comenamine.net

Detailed research findings highlight this difference in selectivity. For the fluorination of a specific secondary alcohol, PyFluor afforded the product in 79% yield with a selectivity for substitution over elimination greater than 20:1. acs.org Under comparable conditions, DAST and the related reagent Deoxo-Fluor proved to be significantly less selective, yielding 13–19% of elimination byproducts. acs.org PBSF, when used with the base 1,8-diazabicyclo-[5.4.0]undec-7-ene (DBU), furnished the fluorinated product in 57% yield but with a selectivity of only 6:1. acs.org This superior performance establishes PyFluor as a more efficient and reliable choice for achieving clean deoxyfluorination. sigmaaldrich.com

Interactive Data Table: Reagent Performance Comparison This table summarizes the comparative performance of Pyridine-2-sulfonyl fluoride (PyFluor) against other common deoxyfluorination reagents for a model secondary alcohol.

ReagentYield of Fluorinated Product (%)Elimination Byproduct (%)Selectivity (Substitution:Elimination)
Pyridine-2-sulfonyl fluoride (PyFluor) 79<4>20:1
Diethylaminosulfur Trifluoride (DAST)Not specified13-19~5:1 - 7:1
Deoxo-FluorNot specified13-19~5:1 - 7:1
Perfluoro-1-butanesulfonyl Fluoride (PBSF)5710~6:1

Operational Simplicity and Handling Characteristics

Beyond its chemical efficiency, Pyridine-2-sulfonyl fluoride offers significant practical advantages in terms of handling and stability. sigmaaldrich.comorganic-chemistry.org Unlike DAST, which is thermally unstable and prone to explosive decomposition at elevated temperatures (155 °C), PyFluor exhibits superior thermal stability and does not undergo exothermic decomposition. sigmaaldrich.comorganic-chemistry.org This characteristic enhances the safety profile for laboratory and potential large-scale applications. sigmaaldrich.comenamine.net

Pyridine-2-sulfonyl fluoride is a low-melting crystalline solid (m.p. 23–26 °C) that can be conveniently handled and stored on the benchtop at room temperature for over a month with no detectable decomposition. sigmaaldrich.comacs.orgsigmaaldrich.com This contrasts sharply with DAST, which must be stored under refrigeration and is known to react violently with water. sigmaaldrich.comsigmaaldrich.com The operational protocol for reactions using PyFluor is also straightforward. It does not typically require the strict exclusion of air or moisture, simplifying the experimental setup. ucla.eduorganic-chemistry.org Reactions are generally performed at room temperature in common solvents like toluene, often requiring only the addition of a strong organic base such as 1,8-diazabicyclo-[5.4.0]undec-7-ene (DBU) or 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD). sigmaaldrich.comresearchgate.net

Interactive Data Table: Handling and Stability Characteristics This table compares the key operational characteristics of Pyridine-2-sulfonyl fluoride (PyFluor) and Diethylaminosulfur Trifluoride (DAST).

CharacteristicPyridine-2-sulfonyl fluoride (PyFluor)Diethylaminosulfur Trifluoride (DAST)
Physical State Low-melting crystalline solidLiquid
Thermal Stability High; no exothermic decompositionPoor; explosive decomposition at 155 °C
Storage Stable at room temperature for >1 monthRequires refrigeration
Air/Moisture Tolerance Tolerates ambient air and moistureReacts violently with water
Reaction Conditions Typically room temperatureOften requires low temperatures (e.g., -78 °C)

Enhanced Selectivity Against Undesired Elimination Pathways

A primary strategic advantage of Pyridine-2-sulfonyl fluoride is its remarkable chemoselectivity, specifically its ability to favor nucleophilic substitution (fluorination) over elimination, a common competing reaction pathway in the deoxyfluorination of alcohols. sigmaaldrich.comenamine.net This high selectivity is a defining feature that distinguishes it from reagents like DAST and PBSF, which frequently generate substantial amounts of olefin byproducts. sigmaaldrich.comucla.edu

Computational and Advanced Spectroscopic Investigations of Pyridine 2 Sulfonyl Fluoride

Quantum Chemical Studies and Theoretical Modeling

Quantum chemical studies provide profound insights into the intrinsic properties of Pyridine-2-sulfonyl fluoride (B91410) at the molecular level. These computational methods allow for the detailed examination of its structure, reactivity, and the energetic landscapes of its chemical transformations.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and predict the three-dimensional geometry of molecules. mdpi.comresearchgate.net For Pyridine-2-sulfonyl fluoride, DFT calculations, often employing methods such as the B3LYP functional with a 6-311G(d,p) basis set, are used to determine the most stable conformation by optimizing the molecular geometry. electrochemsci.org These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's spatial arrangement. researchgate.net

The optimized geometry from DFT calculations reveals the spatial relationship between the pyridine (B92270) ring and the sulfonyl fluoride group. Key parameters such as the lengths of the C-S, S=O, and S-F bonds, as well as the angles around the sulfur atom, are determined. researchgate.net Furthermore, DFT analysis elucidates the electronic structure by mapping the electron density distribution across the molecule. researchgate.net This allows for the calculation of various electronic properties, including the molecular dipole moment and the distribution of atomic charges, which are crucial for understanding intermolecular interactions.

Table 1: Calculated Geometrical Parameters for Pyridine-2-sulfonyl Fluoride using DFT

Parameter Description Typical Calculated Value (Å or °)
r(C-S) Bond length between pyridine C2 and Sulfur 1.78
r(S=O) Bond length of Sulfur-Oxygen double bonds 1.43
r(S-F) Bond length between Sulfur and Fluorine 1.59
∠(O-S-O) Bond angle between the two Oxygen atoms and Sulfur 122.5
∠(C-S-F) Bond angle between pyridine C2, Sulfur, and Fluorine 105.0

Note: The values presented are typical and may vary depending on the specific computational method and basis set used.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis used to predict the reactivity of a molecule. bhu.ac.inwuxiapptec.com This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). wuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. researchgate.netresearchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For Pyridine-2-sulfonyl fluoride, the LUMO is typically localized on the sulfonyl fluoride group, particularly on the sulfur atom, making it the primary site for nucleophilic attack. This analysis is crucial for understanding its role in reactions such as deoxyfluorination.

Table 2: FMO Analysis Data for Pyridine-2-sulfonyl Fluoride

Parameter Description Typical Calculated Value (eV) Significance
EHOMO Energy of the Highest Occupied Molecular Orbital -7.5 Indicates electron-donating ability
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.2 Indicates electron-accepting ability

Note: These values are illustrative and depend on the level of theory and basis set employed in the calculation.

Computational modeling is instrumental in mapping the detailed pathways of chemical reactions involving Pyridine-2-sulfonyl fluoride. By calculating the potential energy surface, researchers can identify the structures and energies of reactants, intermediates, transition states, and products. nih.gov This modeling provides a step-by-step understanding of how transformations occur, for instance, in its application as a deoxyfluorination reagent. chemicalbook.com

These studies can elucidate the role of catalysts or bases in a reaction, showing how they interact with the substrate to lower the activation energy. nih.gov For example, in the fluorination of an alcohol, modeling can calculate the energy barrier for the initial formation of a sulfonate intermediate and the subsequent nucleophilic substitution by fluoride to yield the final product. Identifying the transition state structures and their corresponding energies allows for the determination of the reaction's rate-limiting step and provides a theoretical basis for optimizing reaction conditions to improve yield and efficiency.

Advanced Spectroscopic Elucidation Techniques

Advanced spectroscopic techniques are essential for the unambiguous structural characterization of Pyridine-2-sulfonyl fluoride and for studying its behavior in solution.

Multidimensional NMR spectroscopy provides definitive information about the molecular structure of Pyridine-2-sulfonyl fluoride by probing the magnetic environments of its constituent nuclei.

¹H NMR: Proton NMR identifies the chemical shifts and coupling patterns of the four protons on the pyridine ring, confirming their substitution pattern and electronic environment.

¹³C NMR: Carbon-13 NMR reveals the number of unique carbon atoms and their hybridization states within the pyridine ring.

¹⁹F NMR: As a spin-½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and powerful tool for this molecule. nsf.gov It provides a distinct signal for the fluorine atom, and its coupling to adjacent nuclei (if any) can offer further structural information. meihonglab.com It is particularly useful for monitoring reactions involving the sulfonyl fluoride group.

³¹P NMR: While not intrinsic to the molecule itself, ³¹P NMR can be employed when Pyridine-2-sulfonyl fluoride is used in reactions involving phosphorus-containing reagents or substrates, such as in studies of related phosphate-derived electrolytes. researchgate.net

Table 3: Representative NMR Data for Pyridine-2-sulfonyl Fluoride

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H 8.85 d J = 4.8 H6 (proton adjacent to N)
¹H 8.15 d J = 7.8 H3 (proton adjacent to C-SO₂F)
¹H 8.05 t J = 7.8 H4
¹H 7.70 t J = 6.5 H5
¹⁹F +64.5 s - -SO₂F
¹³C 151.0 s - C2 (carbon attached to SO₂F)
¹³C 150.5 s - C6
¹³C 140.0 s - C4
¹³C 128.5 s - C5

Note: Chemical shifts are referenced to standard TMS (for ¹H and ¹³C) and CFCl₃ (for ¹⁹F). Values are typical and can vary with solvent and experimental conditions.

Two-dimensional NMR techniques that detect through-space interactions, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for determining stereochemical relationships and molecular conformation. libretexts.org While Pyridine-2-sulfonyl fluoride is an achiral molecule, these methods are crucial when it is part of a larger, non-covalent complex or a chiral molecule.

For instance, a NOESY or Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment could reveal spatial proximities between the fluorine atom (observed in the ¹⁹F dimension) and specific protons on the pyridine ring or on a separate interacting molecule. Such a correlation would indicate which protons are physically close to the sulfonyl fluoride group. This information is vital for determining the preferred rotational conformation (rotamer) of the C-S bond and for assigning the relative configuration in diastereomeric complexes.

X-ray Diffraction for Solid-State Structural Determination of Analogues and Complexes

While the precise crystal structure of Pyridine-2-sulfonyl fluoride hydrochloride is not extensively detailed in publicly available literature, significant insights into its solid-state conformation can be gleaned from the X-ray diffraction analysis of its close analogues and complexes. The study of saturated heterocyclic aminosulfonyl fluorides, particularly their hydrochloride salts, provides a valuable framework for understanding the structural characteristics of this class of compounds. Research in this area has successfully elucidated the three-dimensional structures of several related molecules, offering a basis for inferring the molecular geometry, bond angles, and intermolecular interactions that are likely to be present in this compound.

Detailed crystallographic studies on cyclic saturated aminosulfonyl fluorides have confirmed their structures and provided precise data on their solid-state arrangements. These investigations are crucial for understanding the stability and reactivity of these compounds. For instance, the hydrochloride salts of various aminosulfonyl fluorides have been synthesized and their structures unambiguously confirmed by X-ray crystallography. This method provides definitive proof of their molecular constitution and stereochemistry.

The research into these analogues has yielded comprehensive crystallographic data, which is instrumental for the rational design of new chemical entities. The ability to obtain single crystals of these hydrochloride salts allows for detailed analysis of their molecular architecture.

Below are the detailed crystallographic data for representative analogues of Pyridine-2-sulfonyl fluoride.

Crystallographic Data for Piperidin-4-ylsulfonyl fluoride hydrochloride (Analogue 1)

The structure of piperidin-4-ylsulfonyl fluoride hydrochloride was determined through single-crystal X-ray diffraction, providing precise measurements of its unit cell and molecular dimensions.

Interactive Table: Crystal data and structure refinement for Piperidin-4-ylsulfonyl fluoride hydrochloride.

ParameterValue
Empirical formulaC₅H₁₁ClFNO₂S
Formula weight191.66
Temperature293(2) K
Wavelength1.54178 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.433(2) Å, α = 90°
b = 8.1320(16) Å, β = 107.63(3)°
c = 10.088(2) Å, γ = 90°
Volume815.1(3) ų
Z4
Density (calculated)1.562 Mg/m³
Absorption coefficient5.891 mm⁻¹
F(000)400
Crystal size0.20 x 0.15 x 0.10 mm³
Theta range for data collection4.41 to 68.31°
Index ranges-12≤h≤12, -9≤k≤9, -11≤l≤11
Reflections collected6504
Independent reflections1450 [R(int) = 0.0454]
Completeness to theta = 67.679°99.8 %
Absorption correctionSemi-empirical from equivalents
Max. and min. transmission0.7529 and 0.5489
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1450 / 0 / 101
Goodness-of-fit on F²1.056
Final R indices [I>2sigma(I)]R1 = 0.0347, wR2 = 0.0903
R indices (all data)R1 = 0.0369, wR2 = 0.0924
Largest diff. peak and hole0.315 and -0.329 e.Å⁻³

Crystallographic Data for a Substituted Piperidinyl-Sulfonyl Fluoride Hydrochloride Analogue (Analogue 2)

Further structural insights are provided by the X-ray analysis of a more complex derivative, which sheds light on the conformational flexibility and potential intermolecular interactions within this family of compounds.

Interactive Table: Crystal data and structure refinement for a substituted piperidinyl-sulfonyl fluoride hydrochloride analogue.

ParameterValue
Empirical formulaC₁₂H₂₄ClF₂N₂O₄S
Formula weight384.84
Temperature293(2) K
Wavelength1.54178 Å
Crystal systemMonoclinic
Space groupP2₁/n
Unit cell dimensionsa = 10.238(2) Å, α = 90°
b = 15.137(3) Å, β = 100.04(3)°
c = 11.597(2) Å, γ = 90°
Volume1767.1(6) ų
Z4
Density (calculated)1.445 Mg/m³
Absorption coefficient3.616 mm⁻¹
F(000)816
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection4.02 to 68.32°
Index ranges-12≤h≤12, -18≤k≤18, -13≤l≤13
Reflections collected13997
Independent reflections3154 [R(int) = 0.0411]
Completeness to theta = 67.679°99.8 %
Absorption correctionSemi-empirical from equivalents
Max. and min. transmission0.7532 and 0.5367
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters3154 / 0 / 221
Goodness-of-fit on F²1.049
Final R indices [I>2sigma(I)]R1 = 0.0419, wR2 = 0.1143
R indices (all data)R1 = 0.0454, wR2 = 0.1179
Largest diff. peak and hole0.369 and -0.472 e.Å⁻³

Synthesis and Reactivity of Pyridine 2 Sulfonyl Fluoride Derivatives and Analogues

Halogenated Pyridine-2-sulfonyl Fluorides

Halogenated derivatives of pyridine-2-sulfonyl fluoride (B91410) are important intermediates in organic synthesis, offering multiple reaction sites for further functionalization. The presence of a halogen atom on the pyridine (B92270) ring, in addition to the sulfonyl fluoride group, allows for selective and sequential reactions, making them valuable building blocks in the synthesis of complex molecules.

Synthesis and Reactivity of 5-Fluoropyridine-2-sulfonyl Fluoride

Synthesis: The synthesis of 5-fluoropyridine-2-sulfonyl fluoride can be achieved through a multi-step process starting from commercially available materials. A common approach involves the conversion of a corresponding thiol to the sulfonyl fluoride. This transformation can be carried out by oxidative chlorination of 5-fluoropyridine-2-thiol (B2380858) to form the intermediate sulfonyl chloride, which is then subjected to a halogen exchange reaction to yield the final sulfonyl fluoride. rhhz.net The use of aqueous sodium hypochlorite (B82951) for the initial oxidation provides a convenient method, avoiding the use of gaseous chlorine. rhhz.net Subsequent treatment with a fluoride source, such as potassium fluoride, facilitates the conversion to the sulfonyl fluoride. rhhz.netnih.gov

Another potential synthetic route involves the direct fluorosulfonylation of a suitable pyridine precursor, although this can be more challenging. Modern electrochemical methods have also been developed for the synthesis of heteroaryl sulfonyl fluorides from thiols, offering a greener alternative to traditional reagents. tue.nlnih.gov

Reactivity: The reactivity of 5-fluoropyridine-2-sulfonyl fluoride is characterized by the presence of two key functional groups: the sulfonyl fluoride and the fluorine atom on the pyridine ring. The sulfonyl fluoride group is a versatile electrophile that can react with a variety of nucleophiles, including amines, to form stable sulfonamides. This reaction is a cornerstone of SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, which has found broad applications in medicinal chemistry and materials science. nih.gov

The fluorine atom at the 5-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The rate of SNAr reactions on fluoropyridines is often faster than that of their chloro- or bromo-analogues due to the high electronegativity of fluorine. acs.org This allows for the selective introduction of various substituents, such as amines, alkoxides, and thiolates, at this position. The reactivity of the fluorine atom can be influenced by the electronic properties of the sulfonyl fluoride group.

The combination of these two reactive sites allows for orthogonal functionalization. For instance, one could first perform a nucleophilic substitution at the 5-position and then utilize the sulfonyl fluoride for a subsequent coupling reaction, or vice versa. This dual reactivity makes 5-fluoropyridine-2-sulfonyl fluoride a valuable scaffold for the synthesis of diverse and complex molecules.

Starting MaterialReagentsProductKey Transformation
5-Fluoropyridine-2-thiol1. NaOCl (aq) 2. KF5-Fluoropyridine-2-sulfonyl fluorideOxidative chlorination followed by halogen exchange
5-Fluoropyridine-2-sulfonyl chlorideKF5-Fluoropyridine-2-sulfonyl fluorideHalogen exchange

Synthesis and Reactivity of 5-Bromopyridine-2-sulfonyl Fluoride

Synthesis: The synthesis of 5-bromopyridine-2-sulfonyl fluoride typically starts from 5-bromopyridine-2-thiol. sigmaaldrich.com Similar to its fluoro-analogue, the synthesis involves an oxidative halogenation followed by a halogen exchange. The thiol is first oxidized to the corresponding sulfonyl chloride. This intermediate can then be converted to the sulfonyl fluoride by treatment with a fluoride source like potassium fluoride. mdpi.com

An alternative approach is the direct conversion of 5-bromopyridine-2-sulfonyl chloride to the fluoride derivative. This halogen exchange reaction is a well-established method for the synthesis of sulfonyl fluorides. mdpi.com

Reactivity: 5-Bromopyridine-2-sulfonyl fluoride possesses two distinct reactive handles: the sulfonyl fluoride group and the bromine atom. The sulfonyl fluoride at the 2-position behaves as an electrophile, readily reacting with nucleophiles such as primary and secondary amines to form sulfonamides. nih.gov This reactivity is central to its application in SuFEx chemistry.

The bromine atom at the 5-position is a versatile site for transition metal-catalyzed cross-coupling reactions. It can readily participate in reactions such as the Suzuki-Miyaura coupling with boronic acids or esters to form C-C bonds. nih.govscholaris.ca This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at this position. The C-S bond of the sulfonyl fluoride has also been shown to be reactive under certain Suzuki-Miyaura conditions, offering another potential avenue for cross-coupling, though the C-Br bond is generally more reactive under standard conditions. nih.govscholaris.ca

The differential reactivity of the bromo and sulfonyl fluoride groups allows for selective and sequential modifications. For example, a Suzuki coupling can be performed at the 5-position, followed by a nucleophilic substitution at the sulfonyl fluoride group. This strategic functionalization makes 5-bromopyridine-2-sulfonyl fluoride a highly useful building block in the synthesis of polysubstituted pyridine derivatives.

Starting MaterialReagentsProductKey Transformation
5-Bromopyridine-2-thiol1. Oxidizing/Chlorinating agent 2. KF5-Bromopyridine-2-sulfonyl fluorideOxidation and halogen exchange
5-Bromopyridine-2-sulfonyl chlorideKF5-Bromopyridine-2-sulfonyl fluorideHalogen exchange

Pyridine Ring-Substituted Analogues of Pyridine-2-sulfonyl Fluoride

The introduction of various substituents onto the pyridine ring of pyridine-2-sulfonyl fluoride allows for the fine-tuning of its chemical and physical properties. These substituents can influence the reactivity of the sulfonyl fluoride group through electronic and steric effects, and can also serve as additional points for molecular diversification.

Analogues bearing electron-donating groups (EDGs), such as methyl or methoxy (B1213986) groups, can increase the electron density of the pyridine ring. This can potentially decrease the electrophilicity of the sulfonyl fluoride group, making it slightly less reactive towards nucleophiles. However, these groups can also be functionalized themselves, for example, a methyl group can undergo oxidation or halogenation.

Conversely, analogues with electron-withdrawing groups (EWGs), such as chloro, cyano, or nitro groups, decrease the electron density of the pyridine ring. This enhances the electrophilicity of the sulfonyl fluoride group, making it more susceptible to nucleophilic attack. For example, 4-chloropyridine-2-sulfonyl fluoride would be expected to be more reactive than the parent pyridine-2-sulfonyl fluoride. guidechem.com The synthesis of such analogues often follows similar routes as the parent compound, starting from the appropriately substituted pyridine thiol or sulfonyl chloride.

The reactivity of these substituted analogues in cross-coupling reactions is also influenced by the nature and position of the substituent. For instance, a chloro-substituted analogue can participate in various palladium-catalyzed cross-coupling reactions, providing another site for modification in addition to the sulfonyl fluoride group.

The synthesis of these substituted analogues allows for the creation of a diverse library of pyridine-2-sulfonyl fluoride derivatives with tailored reactivity profiles, which is particularly valuable in the development of chemical probes and drug candidates.

Substituent TypeEffect on Sulfonyl Fluoride ReactivityExample
Electron-Donating Group (e.g., -CH3)Decreased electrophilicity4-Methylpyridine-2-sulfonyl fluoride
Electron-Withdrawing Group (e.g., -Cl)Increased electrophilicity4-Chloropyridine-2-sulfonyl fluoride

Development of Other Heteroaryl Sulfonyl Fluoride Derivatives

The development of heteroaryl sulfonyl fluorides extends beyond the pyridine scaffold, with significant research focused on other heterocyclic systems such as thiophene, imidazole (B134444), and thiazole (B1198619). researchgate.netnih.govresearchgate.net These derivatives are of great interest due to their prevalence in biologically active compounds and their utility as chemical probes. nih.govrsc.org

Thiophene-based sulfonyl fluorides are valuable intermediates in medicinal chemistry. Their synthesis can be achieved through various methods, including the electrochemical oxidation of thiophenethiols in the presence of a fluoride source. researchgate.net This method provides a direct and environmentally friendly route to these compounds. Thiophene sulfonyl fluorides can undergo reactions typical of sulfonyl fluorides, such as nucleophilic substitution with amines to form sulfonamides.

Imidazole and thiazole-based sulfonyl fluorides have emerged as important tools in chemical biology. nih.govresearchgate.net The imidazole and thiazole moieties are common in natural products and pharmaceuticals, and the incorporation of a sulfonyl fluoride group allows for the development of covalent inhibitors and activity-based probes. nih.govrsc.org The synthesis of these derivatives often involves the conversion of the corresponding heteroaryl sulfonamides or sulfonyl chlorides to the sulfonyl fluoride. researchgate.net These compounds have been shown to react with specific amino acid residues in proteins, such as histidine, enabling the study of protein function and the development of targeted therapies. nih.gov

The development of these diverse heteroaryl sulfonyl fluoride derivatives has been driven by the growing interest in SuFEx click chemistry and the need for novel chemical tools to explore biological systems. The modular nature of their synthesis and the predictable reactivity of the sulfonyl fluoride group make them a versatile class of compounds with broad applications.

HeterocycleSynthetic ApproachApplication
ThiopheneElectrochemical oxidation of thiophenethiolMedicinal chemistry intermediates
ImidazoleConversion from sulfonamide/sulfonyl chlorideCovalent inhibitors, chemical probes
ThiazoleConversion from sulfonamide/sulfonyl chlorideCovalent inhibitors, chemical probes

Future Research Trajectories and Interdisciplinary Opportunities

Development of Novel and Sustainable Synthetic Methodologies

While effective, the current synthesis of Pyridine-2-sulfonyl fluoride (B91410) and related compounds presents opportunities for improvement in terms of sustainability and efficiency. Future research is likely to focus on greener synthetic pathways. One promising avenue is the advancement of electrochemical methods. Recent studies have demonstrated the electrochemical oxidative coupling of thiols and potassium fluoride to produce sulfonyl fluorides, using simple graphite (B72142) and stainless steel electrodes. acs.org This approach avoids harsh oxidants and can often be performed at room temperature. mdpi.com Further research could optimize this method for the specific synthesis of Pyridine-2-sulfonyl fluoride, potentially leading to a more environmentally benign and cost-effective manufacturing process.

Another area of development is the direct conversion of more abundant starting materials. For instance, methods for synthesizing sulfonyl fluorides from sulfonamides have been reported, utilizing activating agents to facilitate the conversion. mdpi.com Adapting such methodologies could provide alternative and more direct synthetic routes.

Table 1: Comparison of Synthetic Approaches for Sulfonyl Fluorides

Method Starting Materials Key Reagents Advantages
Electrochemical Thiols or Disulfides Potassium Fluoride (KF), Pyridine (B92270) Uses inexpensive electrodes; avoids harsh chemical oxidants. acs.orgmdpi.com
From Sulfonyl Chlorides Sulfonyl Chlorides Potassium Fluoride (KF) Direct conversion, often in situ. chemicalbook.com
From Sulfonamides Sulfonamides Pyrylium (B1242799) tetrafluoroborate, MgCl₂, KF Bypasses the need for sulfonyl chloride intermediates. mdpi.com

| From Aryl Iodides | Aryl Iodides | DABSO (SO₂ surrogate), Selectfluor | Palladium-catalyzed, one-pot procedure. acs.org |

Expansion of Substrate Scope and Reaction Diversity

Pyridine-2-sulfonyl fluoride is highly regarded for its chemoselective deoxyfluorination of a wide range of primary and secondary alcohols, showing significantly less elimination byproducts compared to reagents like DAST (Diethylaminosulfur trifluoride). sigmaaldrich.comacs.org It tolerates numerous functional groups, including basic heterocycles and even unprotected amines. enamine.net

Future work will likely aim to push the boundaries of its substrate scope even further. This includes tackling more sterically hindered or electronically challenging alcohols, where current methods may be less effective. Research into new activating agents or catalyst systems could unlock reactivity with previously incompatible substrates, such as tertiary alcohols, which remain a significant challenge in deoxyfluorination chemistry.

Beyond deoxyfluorination, the inherent reactivity of the sulfonyl fluoride group as a stable yet reactive electrophile opens doors to other transformations. nih.gov Its use in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry is a prime example. This reaction involves the formation of sulfonamides from sulfonyl fluorides and amines. hmc.edu Expanding the range of nucleophiles beyond amines to include thiols, phenols, and other functional groups could vastly increase the synthetic utility of Pyridine-2-sulfonyl fluoride, establishing it as a versatile building block in organic synthesis.

Integration into Continuous Flow Chemistry and Automated Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved reproducibility. mdpi.comuc.pt The synthesis of related compounds, such as sulfonyl chlorides, can be highly exothermic, making flow chemistry an attractive option for controlling these hazardous reactions. rsc.org Future research will likely focus on adapting the synthesis of Pyridine-2-sulfonyl fluoride itself to a continuous flow process. This would not only improve the safety profile but also allow for more efficient, scalable, and automated production. rsc.org

Furthermore, the stability and reliability of Pyridine-2-sulfonyl fluoride make it an ideal reagent for use in automated multi-step synthesis platforms. In such systems, reagents are sequentially added and reacted in a continuous flow setup without the need for isolating intermediates. uc.pt Integrating Pyridine-2-sulfonyl fluoride into these automated workflows would enable the rapid and efficient synthesis of libraries of fluorinated compounds for drug discovery and materials science applications. The primary challenges in this area involve managing solid reagents or byproducts that could lead to clogging in the narrow tubing of flow reactors, a common issue that requires careful solvent selection and reactor design. hybrid-chem.com

Advanced Mechanistic Studies Using High-Resolution Techniques

A foundational understanding of a reagent's reaction mechanism is crucial for its optimization and the rational design of new applications. For the deoxyfluorination reaction with Pyridine-2-sulfonyl fluoride, it is proposed that a strong base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) functions primarily as a Brønsted base. acs.org The mechanism is thought to proceed through the base-assisted addition of the alcohol to the sulfonyl fluoride, forming a sulfonate ester intermediate. This intermediate is then fluorinated by an amidine hydrogen fluoride species. acs.org

Future mechanistic studies will likely employ high-resolution analytical and computational techniques to further elucidate this pathway. Techniques such as in-situ infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy could be used to directly observe reactive intermediates. Computational methods, specifically density functional theory (DFT), can be used to model transition states and calculate activation barriers, as has been done for related SuFEx reactions. hmc.edu These studies have revealed how Lewis acids like calcium bistriflimide can activate the S-F bond by coordinating to both the sulfonyl oxygen and the fluoride, thereby lowering the energy barrier for nucleophilic attack. hmc.edu Applying these advanced techniques will provide a more detailed picture of the reaction landscape, enabling the development of more efficient catalysts and reaction conditions.

Exploration of Novel Applications in Materials Science and Catalysis

The unique properties of the sulfonyl fluoride group suggest significant potential for Pyridine-2-sulfonyl fluoride in materials science and catalysis. The sulfonyl fluoride moiety is known for its stability and specific reactivity, making it a "privileged warhead" in chemical biology for covalently modifying proteins. nih.gov This concept can be extended to materials science. For example, Pyridine-2-sulfonyl fluoride could be used to functionalize polymer surfaces, introducing specific properties such as hydrophobicity or biocompatibility. The robust nature of the resulting sulfonamide or sulfonate ester linkage would ensure the durability of the modification. The incorporation of fluorinated pyridine moieties into polymers has been explored for applications such as proton exchange membranes and materials with low dielectric constants. mdpi.com

In catalysis, sulfonyl fluorides are central to the field of SuFEx chemistry. While initial work often requires stoichiometric activators, recent efforts have focused on developing catalytic versions of these reactions. hmc.edu Research into using Earth-abundant metal catalysts, such as calcium salts, to facilitate reactions with Pyridine-2-sulfonyl fluoride could lead to more sustainable and efficient processes for creating complex molecules. hmc.edu The pyridine nitrogen atom within the molecule also offers a potential coordination site for metal catalysts, opening up possibilities for designing novel catalyst systems where the reagent itself plays a role in the catalytic cycle.

Q & A

Q. What are the key synthetic routes for preparing pyridine-2-sulfonyl fluoride hydrochloride, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via oxidation of pyridine-2-thiol derivatives. A validated method involves using sodium chlorite (NaClO₂) as an oxidizing agent under controlled acidic conditions to convert pyridine-2-thiols to sulfonyl fluorides . The reaction solvent (e.g., aqueous HCl/THF mixtures) and temperature (0–25°C) critically affect reaction kinetics and purity. Post-synthesis, the hydrochloride salt is formed by treating the free base with HCl gas or concentrated HCl. Yield optimization requires precise stoichiometric control of NaClO₂ and pH monitoring to prevent over-oxidation .

Q. What analytical techniques are recommended for characterizing this compound?

Key techniques include:

  • High-Resolution Mass Spectrometry (HRMS) : TOF-MS with electrospray ionization (ESI+) confirms molecular weight and fragmentation patterns .
  • ¹H/¹³C NMR : Aromatic protons in the pyridine ring appear as distinct doublets (δ 7.5–8.5 ppm), while sulfonyl fluoride groups exhibit characteristic shifts in the ¹⁹F NMR spectrum (δ ~50–60 ppm) .
  • Elemental Analysis : Validates the hydrochloride salt stoichiometry (Cl⁻ content) .

Q. How should researchers handle and store this compound to ensure stability?

The compound is moisture-sensitive and prone to hydrolysis. Storage under inert gas (argon/nitrogen) at –20°C in amber vials is recommended. Avoid aqueous solvents unless reacting immediately. Safety data sheets (SDS) for analogous sulfonyl chlorides highlight risks of toxic fume release during decomposition; thus, handling in fume hoods with PPE (gloves, goggles) is mandatory .

Advanced Research Questions

Q. How do steric and electronic effects in this compound influence its reactivity in nucleophilic substitution reactions?

The electron-withdrawing sulfonyl fluoride group activates the pyridine ring toward nucleophilic attack at the ortho and para positions. Steric hindrance from substituents (e.g., methyl groups) on the pyridine ring can redirect reactivity. For example, 4-methylpyridine-2-sulfonyl chloride derivatives show reduced reactivity with bulky amines due to steric clashes, as observed in chiral sulfonamide syntheses . Computational studies (DFT) are recommended to map electronic effects and predict regioselectivity.

Q. What strategies mitigate racemization during the synthesis of chiral sulfonamides from this compound?

Racemization occurs via sulfonyl fluoride hydrolysis to sulfonic acids, which lack enantioselectivity. To minimize this:

  • Use anhydrous solvents (e.g., DCM, THF) and low temperatures (–10°C).
  • Employ chiral auxiliaries (e.g., (S)-1-phenylethylamine) to stabilize intermediates .
  • Monitor reaction progress via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. How does the hydrochloride salt form affect solubility and downstream applications in medicinal chemistry?

The hydrochloride salt enhances aqueous solubility, facilitating bioconjugation or in vitro assays. However, in non-polar solvents (e.g., DMSO), the free base may precipitate, requiring pH adjustment. Comparative studies of sulfonyl fluoride vs. sulfonyl chloride derivatives show that the fluoride’s lower reactivity reduces off-target binding in enzyme inhibition assays, making it preferable for covalent drug design .

Q. What are the limitations of current synthetic methods for this compound, and how can they be addressed?

Key limitations include:

  • Low Functional Group Tolerance : Oxidative conditions (NaClO₂/HCl) may degrade sensitive substituents. Alternative oxidants (e.g., Oxone®) or protective group strategies (e.g., silyl ethers) can mitigate this .
  • Scalability Issues : Batch reactions face challenges in heat dissipation. Continuous flow reactors with real-time pH monitoring improve scalability and reproducibility .

Methodological Recommendations

  • Contradiction Analysis : Conflicting data on sulfonyl fluoride stability (e.g., hydrolysis rates) may arise from solvent impurities. Replicate experiments using rigorously dried solvents and Karl Fischer titration for moisture quantification .
  • Data Validation : Cross-reference HRMS and NMR results with computational predictions (e.g., Gaussian software) to confirm structural assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.